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Compound of Interest

Compound Name: (R)-Roscovitine-d7

Cat. No.: B15583374 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the cross-reactivity of (R)-Roscovitine, a well-known cyclin-dependent

kinase (CDK) inhibitor, with other kinases. The data and protocols presented here serve as a

critical resource for interpreting experimental results and guiding future research in oncology,

neurobiology, and beyond.

(R)-Roscovitine, also known as Seliciclib or CYC202, is a potent purine analog that functions

as a competitive inhibitor at the ATP-binding site of several key kinases.[1] While renowned for

its inhibitory action against CDKs, a comprehensive understanding of its kinase selectivity is

paramount for accurate data interpretation and therapeutic development. This guide

summarizes the quantitative data on its interaction with a panel of kinases, details a common

experimental protocol for assessing such interactions, and provides visual workflows to clarify

the underlying processes.

Note: The data presented here is for (R)-Roscovitine. It is anticipated that the deuterated form,

(R)-Roscovitine-d7, used primarily as an internal standard in analytical chemistry, exhibits a

nearly identical biological cross-reactivity profile.

Kinase Inhibition Profile of (R)-Roscovitine
(R)-Roscovitine demonstrates high selectivity for certain members of the cyclin-dependent

kinase family, while exhibiting significantly lower potency against others and a range of different

kinases.[2][3] The following table provides a summary of the half-maximal inhibitory
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concentrations (IC50) of (R)-Roscovitine against various kinases, compiled from cell-free

assays.

Kinase Target IC50 (µM) Kinase Family Notes

Primary Targets

CDK5/p35 0.16 CDK High potency.[2]

CDK1/cyclin B 0.65 CDK Potent inhibitor.[2]

CDK2/cyclin A 0.7 CDK Potent inhibitor.[2]

CDK2/cyclin E 0.7 CDK Potent inhibitor.[2]

CDK7 ~0.7 CDK
Moderate to high

potency.[3]

CDK9 ~0.4 CDK High potency.

Off-Targets & Weaker

Interactions

ERK1 >10 MAPK Weak inhibition.[3]

ERK2 14 MAPK Weak inhibition.[2]

CDK4 >100 CDK Poor inhibitor.[1]

CDK6 >100 CDK Poor inhibitor.[1]

DYRK1A 1-40 DYRK Moderate inhibition.[4]

CK1 (Casein Kinase

1)
1-40 CK1 Moderate inhibition.[1]

Pyridoxal Kinase

(PDXK)
N/A Non-protein kinase

Binds to (R)-

Roscovitine but not

the (S) isomer;

catalytic activity is

minimally affected.[4]
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To determine the cross-reactivity and selectivity of a kinase inhibitor like (R)-Roscovitine,

various experimental assays can be employed. A widely used method is the in vitro kinase

binding assay, which measures the affinity of the compound for a panel of kinases.

Protocol: LanthaScreen® Eu Kinase Binding Assay
This protocol provides a general framework for assessing the binding affinity of a test

compound against a purified kinase.

Objective: To determine the IC50 value of (R)-Roscovitine-d7 against a specific kinase.

Materials:

Purified kinase of interest

LanthaScreen® Eu-anti-Tag Antibody

Alexa Fluor® 647-labeled Kinase Tracer (an ATP-competitive ligand)

(R)-Roscovitine-d7 (test inhibitor)

Staurosporine (positive control inhibitor)

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

384-well microplates

Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET)

Procedure:

Reagent Preparation:

Prepare a 2X solution of the kinase and Eu-anti-Tag antibody in kinase buffer at the

desired final concentrations.

Prepare a 2X solution of the Kinase Tracer at the pre-determined optimal concentration.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15583374?utm_src=pdf-body
https://www.benchchem.com/product/b15583374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a serial dilution of (R)-Roscovitine-d7 in DMSO, and then dilute further in kinase

buffer to create 2X working solutions.

Prepare a 2X solution of staurosporine as a positive control for inhibition.

Assay Plate Setup:

Add 5 µL of the serially diluted (R)-Roscovitine-d7 or control solutions to the wells of the

384-well plate.

Add 5 µL of the 2X kinase/antibody solution to all wells.

Initiate the binding reaction by adding 10 µL of the 2X Kinase Tracer solution to all wells.

The final volume in each well will be 20 µL.

Incubation:

Incubate the plate at room temperature for 60 minutes, protected from light. This allows

the binding reaction to reach equilibrium.

Data Acquisition:

Read the plate on a TR-FRET-compatible plate reader. Measure the emission from both

the europium donor (e.g., at 615 nm) and the Alexa Fluor® 647 acceptor (e.g., at 665 nm)

following excitation (e.g., at 340 nm).

Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.

Data Analysis:

Plot the FRET ratio against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which

represents the concentration of (R)-Roscovitine-d7 required to inhibit 50% of the tracer

binding to the kinase.

Visualizing the Process and Pathway
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Diagrams are essential for conceptualizing complex biological and experimental processes.

The following visualizations were created using the DOT language to illustrate the experimental

workflow and a key signaling pathway affected by (R)-Roscovitine.
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1. Reagent Preparation 2. Assay Plate Addition

3. Incubation & Reading

4. Data Analysis

Kinase + Eu-Ab Solution (2X)

Add Kinase/Ab

Tracer Solution (2X)

Add Tracer

Roscovitine-d7 Dilution Series (2X)

Add Roscovitine-d7

384-Well Plate

Incubate 60 min

Start Incubation

TR-FRET Plate Reader

Calculate FRET Ratio

Dose-Response Curve

Determine IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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